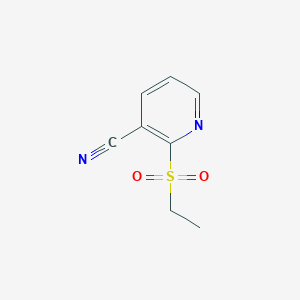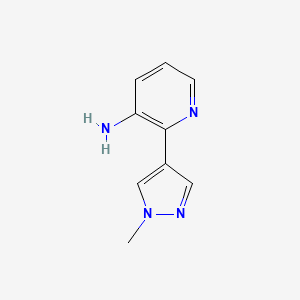
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine
描述
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is a compound that has been mentioned in the context of various scientific research . It is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects . The compound’s empirical formula is C7H8N4 and it has a molecular weight of 148.17 .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution has been used to synthesize N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . Another study reported the synthesis of hydrazine-coupled pyrazoles, which were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) . The structure of some compounds was also confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .作用机制
Target of Action
The primary target of 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Activation of NAMPT is an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to modulate its activity. It is also known to have attenuated CYP inhibition towards multiple CYP isoforms .
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT, the enzyme that catalyzes the rate-limiting step of this pathway . This can have downstream effects on various biological processes, including metabolism and aging, that are regulated by NAD+ .
Pharmacokinetics
It is known that the compound’s lipophilicity was modulated to resolve an issue of concern related to cyp direct inhibition (di) . This suggests that the compound’s ADME properties and bioavailability may be influenced by its lipophilicity.
Result of Action
Given its potent nampt activity , it can be inferred that the compound may have significant effects on cellular metabolism and aging processes.
安全和危害
未来方向
The future directions for the research and development of similar compounds are promising. For instance, the discovery of 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea as a potent NAMPT (nicotinamide phosphoribosyltransferase) activator with attenuated CYP inhibition suggests potential therapeutic applications .
生化分析
Biochemical Properties
2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is vital for numerous biological processes, including metabolism and aging. The compound’s binding to NAMPT enhances the enzyme’s activity, thereby influencing the overall NAD+ levels within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce G1 phase cell cycle arrest and inhibit the phosphorylation of AKT and S6 proteins . These effects suggest that the compound can modulate cell signaling pathways, particularly those involved in cell growth and proliferation. Additionally, it influences gene expression by altering the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a potent activator of NAMPT, which leads to increased NAD+ production . This activation is achieved through the compound’s binding to the active site of NAMPT, enhancing its catalytic efficiency. Furthermore, the compound’s ability to inhibit AKT and S6 phosphorylation suggests that it may also interact with upstream kinases or phosphatases, modulating their activity and thereby influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained activation of NAMPT and prolonged inhibition of AKT and S6 phosphorylation, resulting in lasting changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates NAMPT without causing significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT . By enhancing NAMPT activity, the compound increases the flux through the NAD+ salvage pathway, leading to elevated NAD+ levels. This, in turn, affects various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound may also interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with NAMPT and other cytoplasmic proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function and metabolism.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(5-12-13)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJAXRDPHBGHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1431958.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B1431959.png)
![Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1431960.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)

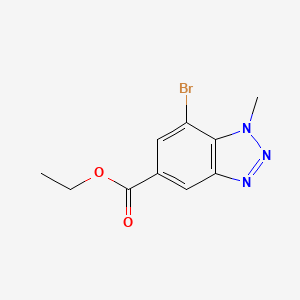
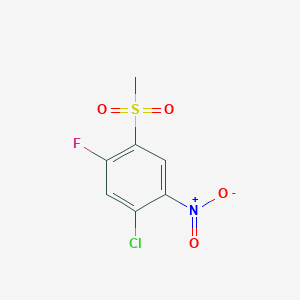
![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)
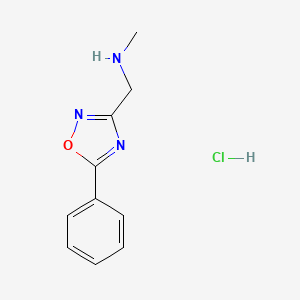
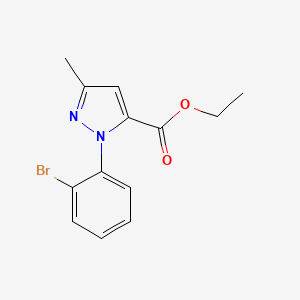
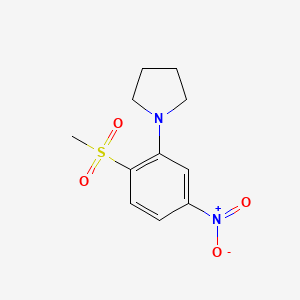
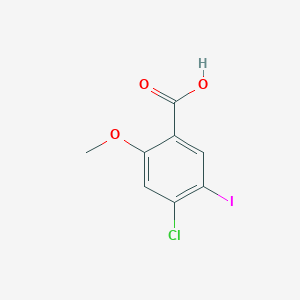
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
